Bromoacetamido-PEG3-Azide
CAS No.: 940005-81-2
Cat. No.: VC0522084
Molecular Formula: C10H19BrN4O4
Molecular Weight: 339.19
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 940005-81-2 |
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Molecular Formula | C10H19BrN4O4 |
Molecular Weight | 339.19 |
IUPAC Name | N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-bromoacetamide |
Standard InChI | InChI=1S/C10H19BrN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16) |
Standard InChI Key | BIPRHBHFKQEZTR-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCN=[N+]=[N-])NC(=O)CBr |
Appearance | Solid powder |
Introduction
Chemical Properties and Structural Characteristics
Bromoacetamido-PEG3-Azide possesses a well-defined molecular structure with specific physical and chemical properties that make it suitable for its intended applications in bioconjugation chemistry. The compound has a molecular weight of 339.19 Daltons and a chemical formula of C10H19BrN4O4, representing a single compound of high purity (typically >95-98% depending on supplier) .
The structural backbone of Bromoacetamido-PEG3-Azide consists of a linear polyethylene glycol chain with three repeating ethylene glycol units, creating a spacer arm that spans 16 atoms with an approximate length of 17.5 Å . This spacer provides both distance and flexibility between conjugated molecules, which can be critical for maintaining biological activity in bioconjugates.
The chemical identity of Bromoacetamido-PEG3-Azide can be represented through various notations:
The compound is typically available as a pale yellow or colorless oily liquid , with amphiphilic properties due to the combination of its hydrophilic PEG chain and moderately hydrophobic reactive groups.
Several synonyms are used to refer to this compound, including:
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BrCH2CONH-PEG3-N3
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Bromoacetamido-PEG3-N3
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Bromo-Amido-PEG3-Azide
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Acetamide, N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-bromo-
Reaction Mechanisms and Functionality
The bromoacetamide group at one terminus reacts chemoselectively with free thiol (-SH) groups at pH values above 8.0 through a nucleophilic substitution mechanism . This reaction is highly specific for thiols, allowing for targeted modification of cysteine residues in proteins or other thiol-containing biomolecules. The bromoacetamide functionality serves as an alternative to the more commonly used maleimide group, offering particular advantages when working with target molecules that require high pH conditions .
At the opposite end of the molecule, the azide group enables click chemistry reactions with alkyne-containing compounds. This reaction can proceed through two main pathways:
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Metal-catalyzed click reactions using copper (Cu) or ruthenium (Ru) catalysts
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Strain-promoted (copper-free) click chemistry, which utilizes strained cyclooctynes to achieve catalyst-free conjugation
A notable advantage of Bromoacetamido-PEG3-Azide over related compounds is its enhanced stability. Unlike maleimide-PEG-azide (MAL-PEG-azide) constructs, which tend to exhibit some instability, Bromoacetamido-PEG3-Azide maintains better stability under various storage and reaction conditions . This stability difference arises from the inherent chemical properties of bromoacetamide versus maleimide groups, where maleimides are more susceptible to hydrolysis, especially at elevated pH levels.
The PEG spacer between the reactive groups serves multiple important functions:
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It provides physical separation between conjugated molecules
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It enhances water solubility of the conjugates
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It imparts flexibility to the linkage
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It adds hydrodynamic volume to conjugated molecules
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Being non-immunogenic, it reduces potential immune responses
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It can help shield conjugates from opsonization (immune system tagging for clearance)
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It may reduce or eliminate renal clearance of conjugated biomolecules
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